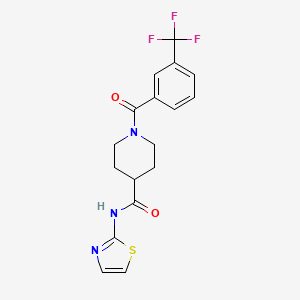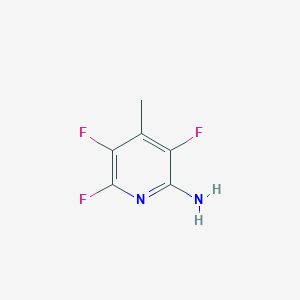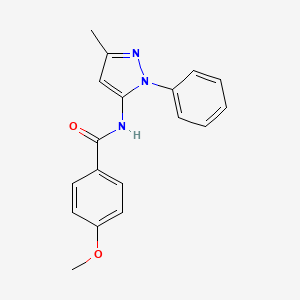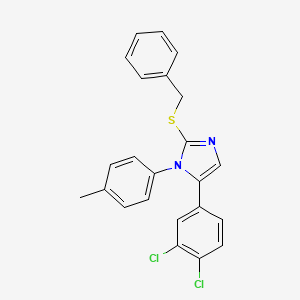![molecular formula C14H12F3N3O B2793316 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine CAS No. 2415543-29-0](/img/structure/B2793316.png)
6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine, also known as CPI-444, is a small molecule inhibitor that selectively targets the adenosine A2A receptor. This receptor plays a critical role in regulating immune response and is therefore an attractive target for cancer immunotherapy. CPI-444 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine works by selectively inhibiting the adenosine A2A receptor, which is expressed on immune cells such as T cells and natural killer cells. Activation of this receptor has been shown to suppress immune function, particularly in the tumor microenvironment. By inhibiting the adenosine A2A receptor, this compound can enhance the anti-tumor immune response and potentially improve patient outcomes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to increase T cell activation and proliferation, as well as increase cytokine production. These effects are thought to be due to the inhibition of the adenosine A2A receptor, which is known to suppress immune function. Additionally, this compound has been shown to have anti-tumor activity in several preclinical models.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine in lab experiments is its selectivity for the adenosine A2A receptor. This allows for more precise targeting of the immune system and potentially fewer side effects. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine. One area of interest is in combination therapy with other cancer immunotherapy agents, such as checkpoint inhibitors. Another area of interest is in identifying biomarkers that can predict response to this compound, which may help to identify patients who are most likely to benefit from treatment. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in different types of cancer and in combination with other treatments.
Synthesis Methods
The synthesis of 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine involves several steps, starting with the reaction of 3-(difluoromethoxy)aniline with 2,4-dichloro-5-fluoropyrimidine to form 3-(difluoromethoxy)phenyl-2,4-dichloro-5-fluoropyrimidine. This intermediate is then reacted with cyclopropylamine to form this compound.
Scientific Research Applications
6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine has been extensively studied for its potential as a cancer immunotherapy agent. Preclinical studies have shown that this compound can enhance the anti-tumor immune response by inhibiting the adenosine A2A receptor, which is known to suppress immune function. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with various types of cancer.
properties
IUPAC Name |
6-cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-11-12(8-4-5-8)18-7-19-13(11)20-9-2-1-3-10(6-9)21-14(16)17/h1-3,6-8,14H,4-5H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFQYRXSYWKOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)NC3=CC(=CC=C3)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2793233.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine](/img/structure/B2793236.png)
![4-(4-bromophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2793237.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2793238.png)

![methyl 4-({[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2793240.png)
![2-Benzyl-5-[6-(trifluoromethyl)pyridin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2793241.png)


![N~3~,N~3~,N~5~,N~5~-tetramethyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-1,2,4-triazole-3,5-diamine](/img/structure/B2793245.png)


![2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide](/img/structure/B2793255.png)
![(3,3-Difluorocyclobutyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2793256.png)